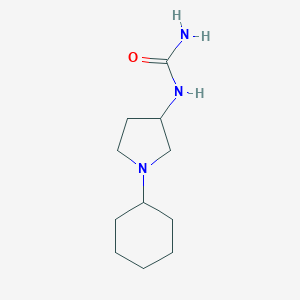

(1-Cyclohexyl-3-pyrrolidinyl)urea

Beschreibung

(1-Cyclohexyl-3-pyrrolidinyl)urea is a urea derivative characterized by a cyclohexyl group attached to the urea nitrogen at position 1 and a pyrrolidinyl group at position 2. Its molecular formula is inferred as C11H19N3O based on structural analogs in PubChemLite (e.g., related compounds with cyclohexyl and pyrrolidinyl substituents) .

Eigenschaften

CAS-Nummer |

18471-33-5 |

|---|---|

Molekularformel |

C11H21N3O |

Molekulargewicht |

211.3 g/mol |

IUPAC-Name |

(1-cyclohexylpyrrolidin-3-yl)urea |

InChI |

InChI=1S/C11H21N3O/c12-11(15)13-9-6-7-14(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H3,12,13,15) |

InChI-Schlüssel |

WAIJJWXSTVONAJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CCC(C2)NC(=O)N |

Kanonische SMILES |

C1CCC(CC1)N2CCC(C2)NC(=O)N |

Synonyme |

(1-Cyclohexyl-3-pyrrolidinyl)urea |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea, BCNU)

BCNU is a well-characterized alkylating agent used in cancer therapy. Key differences include:

- Structural Features : BCNU contains a nitroso group and chloroethyl substituents, enabling DNA crosslinking via alkylation. In contrast, (1-cyclohexyl-3-pyrrolidinyl)urea lacks these reactive groups, suggesting a different mechanism of action .

- Lipophilicity : BCNU’s lipophilicity allows blood-brain barrier penetration, critical for treating intracerebral tumors. The cyclohexyl group in this compound may enhance lipophilicity, but its impact on CNS activity is unconfirmed .

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Molecular Weight | Biological Activity | Toxicity Profile |

|---|---|---|---|---|

| This compound | Cyclohexyl, pyrrolidinyl | ~209.3 g/mol* | Unknown | Not reported |

| BCNU | Chloroethyl, nitroso | 214.1 g/mol | Anticancer (alkylating) | Myelosuppression, hepatic |

| 1-Phenyl-3-(3-pyrrolidinyl)urea | Phenyl, pyrrolidinyl | ~219.3 g/mol* | Intermediate (no data) | Not reported |

*Calculated based on molecular formulas.

1-Phenyl-3-(3-pyrrolidinyl)urea

This analog replaces the cyclohexyl group with a phenyl ring. Differences include:

Complex Urea Derivatives (e.g., 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea)

This derivative (MW: 370.5 g/mol) features additional substituents, including methylindolin and ethyl-pyrrolidinyl groups. Key contrasts:

Agricultural Urea Compounds

Urea fertilizers (e.g., NH2CONH2) differ fundamentally in application:

- Solubility : Agricultural urea is highly water-soluble for soil absorption, while this compound’s hydrophobicity limits agricultural relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.